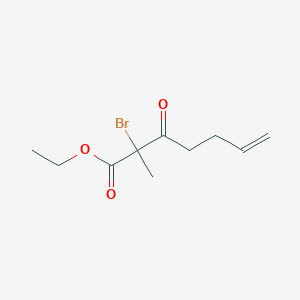
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C10H15BrO3. It is characterized by the presence of a heptenoic acid backbone with a bromine atom, a methyl group, and an oxo group attached to the second carbon, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester typically involves the esterification of 6-heptenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The bromination and introduction of the oxo group can be achieved through a series of reactions involving bromine and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar structure with a shorter carbon chain.
Heptanoic acid, 3-bromo-2-oxo-, ethyl ester: Similar structure with different positioning of the bromine and oxo groups.
Uniqueness
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups and the presence of a double bond in the heptenoic acid backbone
Propriétés
Numéro CAS |
921226-71-3 |
|---|---|
Formule moléculaire |
C10H15BrO3 |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-methyl-3-oxohept-6-enoate |
InChI |
InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3 |
Clé InChI |
KZMPAKWKNQZWHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(=O)CCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


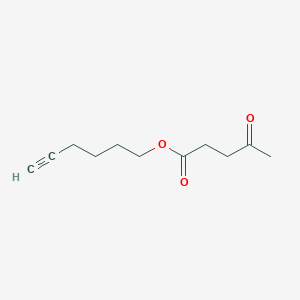
![Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628633.png)
![4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B12628638.png)
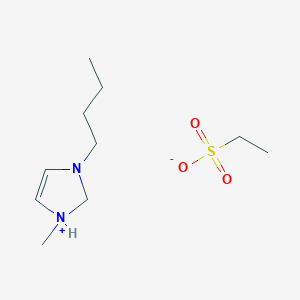
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)
![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12628665.png)

![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)
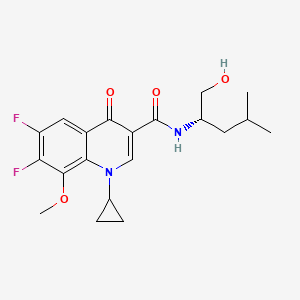
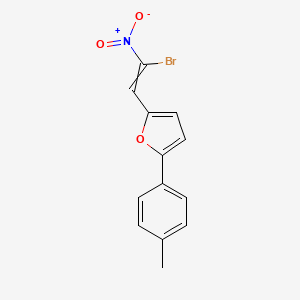
![5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B12628696.png)

![3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B12628709.png)
